molecular formula C17H18Br2N2O4S2 B2788708 1,4-Bis(4-bromobenzenesulfonyl)-1,4-diazepane CAS No. 332389-15-8

1,4-Bis(4-bromobenzenesulfonyl)-1,4-diazepane

Cat. No.: B2788708
CAS No.: 332389-15-8
M. Wt: 538.27
InChI Key: PWRBLSDKRPFMKU-UHFFFAOYSA-N
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Description

1,4-Bis(4-bromobenzenesulfonyl)-1,4-diazepane is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of two 4-bromobenzenesulfonyl groups attached to a 1,4-diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(4-bromobenzenesulfonyl)-1,4-diazepane typically involves the reaction of 1,4-diazepane with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(4-bromobenzenesulfonyl)-1,4-diazepane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the 4-bromobenzenesulfonyl groups can be substituted with other nucleophiles.

    Reduction Reactions: The sulfonyl groups can be reduced to sulfides under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Major Products

    Substitution: Products with different functional groups replacing the bromine atoms.

    Reduction: Sulfides or thiols.

    Oxidation: Sulfoxides or sulfones.

Scientific Research Applications

1,4-Bis(4-bromobenzenesulfonyl)-1,4-diazepane has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry:

    Material Science: Used in the preparation of polymers and other advanced materials.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 1,4-Bis(4-bromobenzenesulfonyl)-1,4-diazepane is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide groups may interact with active sites of enzymes, inhibiting their activity or altering their function. Further research is needed to elucidate the precise pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis(4-chlorobenzenesulfonyl)-1,4-diazepane
  • 1,4-Bis(4-methylbenzenesulfonyl)-1,4-diazepane
  • 1,4-Bis(4-nitrobenzenesulfonyl)-1,4-diazepane

Uniqueness

1,4-Bis(4-bromobenzenesulfonyl)-1,4-diazepane is unique due to the presence of bromine atoms, which can participate in specific chemical reactions, such as halogen bonding. This property can be exploited in the design of new materials and pharmaceuticals with unique properties.

Properties

IUPAC Name

1,4-bis[(4-bromophenyl)sulfonyl]-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Br2N2O4S2/c18-14-2-6-16(7-3-14)26(22,23)20-10-1-11-21(13-12-20)27(24,25)17-8-4-15(19)5-9-17/h2-9H,1,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRBLSDKRPFMKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Br2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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